(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate
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Description
(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate is a useful research compound. Its molecular formula is C20H11FO4S and its molecular weight is 366.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis and Anti-microbial Evaluation : A study detailed the synthesis and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, describing their anti-microbial activity and docking studies. These compounds were synthesized from a related precursor, demonstrating their potential in developing new antimicrobial agents (Spoorthy et al., 2021).
Electrosynthesis
- Electrosynthesis of Fluorinated Derivatives : Research on the electrosynthesis of fluorinated benzo[b]thiophene derivatives highlighted the selective production of monofluorinated products, showcasing a method for synthesizing fluorinated organic compounds with potential applications in pharmaceuticals and materials science (Yin et al., 2011).
Fluorescent Applications
- Luminescent Supramolecular Assemblies : A study reported on the synthesis of stilbenecarboxylic acids and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids, forming non-covalent complexes with an imidazoline base. These complexes exhibit strong photoluminescence, suggesting their potential use in optical materials and sensors (Osterod et al., 2001).
Environmental Contamination and Degradation
- Bacterial Metabolism of Environmental Contaminants : Research on the bacterial degradation of fluorene and its analogs, including dibenzofuran and dibenzothiophene, revealed different modes of initial oxidation. This study provides insights into the microbial remediation of environmental pollutants (Bressler & Fedorak, 2000).
Catalysis
- N-Heterocyclic Carbene-Catalyzed Reactions : A study on N-heterocyclic carbene (NHC)-catalyzed nucleophilic aroylation of fluorobenzenes described how fluoro groups can be replaced by aroyl groups derived from aromatic aldehydes, showing the versatility of NHCs in organic synthesis (Suzuki et al., 2008).
Properties
IUPAC Name |
[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11FO4S/c21-13-4-1-3-12(9-13)10-17-19(22)15-7-6-14(11-16(15)25-17)24-20(23)18-5-2-8-26-18/h1-11H/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTBCVRHRSCGMH-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.